2-(Benzylsulfonylmethyl)pyridine
Description
2-(Benzylsulfonylmethyl)pyridine is a pyridine derivative featuring a benzylsulfonylmethyl (–SO₂–CH₂–C₆H₅) substituent at the 2-position of the pyridine ring. The sulfonyl group imparts strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. This compound’s structural uniqueness lies in the benzyl group, which enhances lipophilicity and may modulate biological activity compared to simpler sulfonyl analogs.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(benzylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,10-12-6-2-1-3-7-12)11-13-8-4-5-9-14-13/h1-9H,10-11H2 |
InChI Key |
LKEJGEDZKLBCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonylmethyl)pyridine typically involves the reaction of pyridine with benzylsulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonylmethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of substituted pyridine compounds.
Scientific Research Applications
2-(Benzylsulfonylmethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
2-(Benzylsulfonylmethyl)pyridine is compared with other similar compounds, such as 2-(phenylsulfonylmethyl)pyridine and 2-(methylsulfonylmethyl)pyridine. While these compounds share structural similarities, this compound is unique in its benzyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron Effects : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing groups than sulfanyl (–S–), reducing electron density on the pyridine ring and altering reactivity in nucleophilic substitution or metal-catalyzed reactions .
- Lipophilicity : Benzyl-substituted derivatives (e.g., this compound) exhibit higher logP values compared to methyl or phenyl analogs, enhancing membrane permeability in biological systems .
- Crystal Packing: Compounds like 7-(Benzylsulfanyl)-5-(2-methyl)pyridine-2-carboxylic acid form hydrogen bonds (N–H⋯O) that stabilize crystal structures, a feature less pronounced in sulfonyl analogs due to reduced hydrogen-bond donor capacity .
Stability and Reactivity
- Oxidative Stability : Sulfonyl groups are oxidation-resistant compared to sulfanyl groups, which can oxidize to sulfoxides or sulfones under harsh conditions. This makes sulfonyl derivatives more stable in long-term storage or acidic/basic environments .
- Thermal Decomposition : Methylsulfonyl derivatives (e.g., ) decompose at higher temperatures (>200°C) than sulfanyl analogs, aligning with the stronger C–S bond in sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
